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Compound of Interest

Compound Name: 4-(3-lodopropyl)piperidine
Cat. No.: B13895516
Get Quote

Product Focus: 4-(3-lodopropyl)piperidine (and its stable N-Boc derivative) CAS No: 142374-
14-9 (N-Boc form) | Free base unstable Primary Application: Alkylating agent for GPCR ligands,
hERG blockers, and PROTAC linkers.

Executive Summary & Structural Logic

4-(3-lodopropyl)piperidine is a high-reactivity alkylating agent used to introduce a piperidine-
propyl motif into drug scaffolds. Due to the nucleophilic nature of the secondary amine
(piperidine nitrogen) and the electrophilic nature of the alkyl iodide, the free base is unstable
and prone to rapid intermolecular polymerization (self-alkylation).[1]

Therefore, this guide characterizes the industry-standard N-Protected form (N-Boc) and
compares it with the Chloro-analog (HCI salt), a common lower-cost alternative.

Mechanism of Action & Utility

e The "Warhead": The terminal alkyl iodide is a "soft" electrophile, ideal for SN2 reactions with
sensitive nucleophiles (e.g., secondary amines, thiols) under mild conditions.[1]
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e The "Scaffold": The piperidine ring provides a basic center (after deprotection) often required
for binding to aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1]

Spectral Characterization (N-Boc-4-(3-
lodopropyl)piperidine)

The following data corresponds to tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate (CAS
142374-14-9), the stable, storable reagent.

A. Proton NMR ( H-NMR) Analysis

Solvent: CDCI

, 400 MHz
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Expert Insight: The triplet at 3.18 ppm is the critical quality attribute (CQA). If you observe a
triplet at 3.65 ppm, your product has degraded or is the Chloro-analog.[1] If you see broad

signals disappearing into the baseline, the Boc group may be cleaving.[1]

B. Carbon NMR ( C-NMR) Analysis

Solvent: CDCI
[2]
e C-I (Terminal):
6.8 ppm (Distinctive highly upfield shift due to "Heavy Atom Effect").[1]
e C=0 (Boc):
154.9 ppm.[1]
e C-O (t-Bu):
79.3 ppm.
» Piperidine C2/C6:
~44.0 ppm (Broad).[1]
C. Infrared Spectroscopy (FT-IR)
e C-I Stretch: 500600 cm

(Weak, often obscured in fingerprint).[1]

e C=0 Stretch (Urethane): 1685-1695 cm

(Very Strong).
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e C-H Stretch: 2850-2950 cm

D. Mass Spectrometry (ESI-MS)

e Formula: C

H
INO

e Molecular Weight: 353.24 g/mol
e Observed lon: [M+H]

= 354.2 or [M+Na]
=376.2.[1]
e Fragmentation: Loss of Isobutene (-56 Da) and CO
(-44 Da) is common in source, leading to the [Piperidine-Propyl-I + H]

fragment at m/z ~254.

Comparative Analysis: lodide vs. Alternatives

This section compares the lodide against its primary alternatives: the Bromide and Chloride
analogs.[1]

Performance Matrix
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Feature 4-(3-lodopropyl)... 4-(3-Bromopropyl)...  4-(3-Chloropropyl)...
o ) Low (Requires
Reactivity (SN2) High (Fastest) Moderate
Heat/KI)
] N Excellent (Weakest
Leaving Group Ability Good Poor
bond)
. ) Low (Turns )
Stability (Light) Moderate High
yellow/purple)
Stability (Storage) Store at -20°C, Dark 4°C Room Temp
Diagnostic NMR 3.18 (t) 3.40 (t) 3.53 ()

Large-scale, robust
Late-stage ) )
) o ) synthesis (with
Preferred Use functionalization of General synthesis. _ ,
Finkelstein catalyst).

[1]

sensitive scaffolds.

Reactivity Pathway Diagram

The following diagram illustrates the synthesis and reactivity hierarchy, highlighting why the
lodide is often generated in situ or used immediately.[1]
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Caption: Synthesis and reactivity flow. The lodide (Green) offers the mildest route to the final
product, often derived from the stable Chloride via Finkelstein exchange.[1]

Experimental Protocols
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Protocol A: Synthesis of N-Boc-4-(3-
lodopropyl)piperidine (Appel Reaction)

Use this protocol to generate high-purity iodide from the commercially available alcohol.

Setup: Flame-dry a 250 mL round-bottom flask. Add N-Boc-4-(3-hydroxypropyl)piperidine
(1.0 equiv) and Triphenylphosphine (PPh

, 1.2 equiv) in dry Dichloromethane (DCM).

Addition: Cool to 0°C. Add Imidazole (1.5 equiv) followed by portion-wise addition of lodine (I

, 1.2 equiv).

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

o Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of polar alcohol (Rf ~O.
[1]2) and appearance of non-polar iodide (Rf ~0.8).[1]

Workup: Quench with saturated aqueous Na

S
O

(removes excess lodine color). Extract with DCM.[1] Wash with brine.[1]

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

o Note: The product is light-sensitive. Wrap column and flasks in aluminum foil.

Protocol B: Handling & Storage

o Storage: Store under Argon at -20°C.

« Stability Indicator: Pure product is a white solid/colorless oil.[1] A pink/purple tint indicates
free lodine release (decomposition).[1]

» Restoration: If purple, dissolve in Et
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O and wash with cold Na
S
@)

solution before use.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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